molecular formula C9H5N3O4 B14675520 2,8-Dinitroquinoline CAS No. 32110-64-8

2,8-Dinitroquinoline

Cat. No.: B14675520
CAS No.: 32110-64-8
M. Wt: 219.15 g/mol
InChI Key: KVAGCJDCFXGRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dinitroquinoline (CAS 32110-64-8) is a nitro-substituted quinoline derivative with the molecular formula C₉H₅N₃O₄ and a molecular weight of 219.15 g/mol . Its structure features two nitro (-NO₂) groups at the 2- and 8-positions of the quinoline ring (Figure 1). Key properties include:

  • IUPAC InChIKey: KVAGCJDCFXGRGR-UHFFFAOYSA-N
  • Topological Polar Surface Area (PSA): 99.17 Ų (indicative of high polarity due to nitro groups)
  • Lipophilicity (XlogP): 2.2, suggesting moderate hydrophobicity despite nitro substituents . The nitro groups confer strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions.

Properties

CAS No.

32110-64-8

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

2,8-dinitroquinoline

InChI

InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-5-8(12(15)16)10-9(6)7/h1-5H

InChI Key

KVAGCJDCFXGRGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,8-Dinitroquinoline typically involves nitration reactions. One common method is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern . Industrial production methods may involve similar nitration processes but are optimized for higher yields and purity. Additionally, advanced techniques like catalytic nitration using metal catalysts can be employed to improve efficiency .

Chemical Reactions Analysis

2,8-Dinitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,8-Dinitroquinoline and its derivatives often involves interactions with biological molecules, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2,8-Dimethylquinoline (CAS 1463-17-8)

  • Molecular Formula : C₁₁H₁₁N
  • Molecular Weight : 157.21 g/mol
  • Boiling Point : 522 K (249°C) .
  • Key Differences: Substituent Effects: Methyl (-CH₃) groups are electron-donating, increasing electron density on the quinoline ring. This contrasts sharply with the electron-withdrawing nitro groups in 2,8-dinitroquinoline. Quinoline itself has a logP of ~2.0; the addition of two methyl groups likely raises this value to ~3.0, making 2,8-dimethylquinoline more lipophilic than this compound (XlogP = 2.2) . Applications: Methyl-substituted quinolines are often used in agrochemicals and dyes due to their stability and solubility in organic solvents.

2,8-Quinolinediol (CAS 15450-76-7)

  • Molecular Formula: C₉H₇NO₂
  • Molecular Weight : 161.16 g/mol
  • Key Differences: Functional Groups: Hydroxyl (-OH) groups replace nitro substituents, significantly altering polarity and hydrogen-bonding capacity. Polarity: The PSA of 2,8-quinolinediol is higher than that of this compound due to two hydroxyl groups, enhancing water solubility . Reactivity: Hydroxyl groups participate in acid-base reactions and metal chelation, whereas nitro groups are more reactive in reduction and nucleophilic substitution.

2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

  • Molecular Formula: C₁₁H₅F₆NO
  • Molecular Weight : 305.16 g/mol
  • Key Differences :
    • Substituents : Trifluoromethyl (-CF₃) groups are strongly electron-withdrawing and hydrophobic, while the hydroxyl (-OH) group adds polarity.
    • Applications : This compound is used in organic electronics and pharmaceuticals due to its stability and unique electronic properties .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) XlogP PSA (Ų) Boiling Point (K)
This compound C₉H₅N₃O₄ 219.15 2.2 99.17 Not reported
2,8-Dimethylquinoline C₁₁H₁₁N 157.21 ~3.0* ~20 522
2,8-Quinolinediol C₉H₇NO₂ 161.16 ~1.5* ~80 Not reported
2,8-Bis(trifluoromethyl)-4-hydroxyquinoline C₁₁H₅F₆NO 305.16 3.5 60 Not reported

*Estimated based on substituent contributions.

Reactivity Insights:

  • Nitro Groups: In this compound, nitro groups direct electrophilic substitution to meta positions and can be reduced to amines (e.g., using Zn/HCl), yielding diamino derivatives .
  • Methyl Groups: In 2,8-dimethylquinoline, electron-donating methyl groups activate the ring for electrophilic attack at para/ortho positions.
  • Hydroxyl Groups: 2,8-Quinolinediol undergoes oxidation and chelation reactions, useful in metal ion detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.